2-Amino-2-phenylpropanenitrile
Description
Contextualization within Alpha-Aminonitrile Chemistry
2-Amino-2-phenylpropanenitrile is an α-aminonitrile, a class of organic compounds defined by a central carbon atom connected to an amino group (-NH₂), a nitrile group (-C≡N), and, in this specific case, a phenyl group and a methyl group. This structure imparts bifunctional reactivity; the amino group typically acts as a nucleophilic center, while the carbon atom of the nitrile group is electrophilic. arkat-usa.org
The fundamental chemistry of α-aminonitriles is rooted in the Strecker reaction, first reported in 1850. mdpi.comresearchgate.netresearchgate.net This reaction is recognized as one of the earliest examples of a multi-component condensation reaction and remains a highly effective method for preparing α-amino acids from α-aminonitrile intermediates. mdpi.com The presence of the nitrile group, with its strong inductive effect, makes the nitrogen atom an excellent hydrogen bond acceptor, while its small size allows it to participate in various molecular interactions. researchgate.net This combination of functional groups makes α-aminonitriles, including this compound, important intermediates in organic and biochemical research. researchgate.net
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₀N₂ |
| IUPAC Name | This compound |
| Structure | A central carbon atom bonded to an amino group, a phenyl group, a methyl group, and a nitrile moiety. |
| FT-IR (Infrared Spectroscopy) | Nitrile (C≡N) stretch at 2225 cm⁻¹, N–H vibrations at 3376 cm⁻¹. |
| ¹H NMR (Proton Nuclear Magnetic Resonance) | Aromatic protons at δ 7.75–7.32 ppm, NH₂ at δ 2.10 ppm, and a methyl group at δ 1.77 ppm. |
Significance as a Versatile Precursor and Building Block in Complex Molecular Synthesis
The utility of this compound in organic synthesis stems from its role as a versatile intermediate and building block. Its bifunctional nature, containing both a nucleophilic amino group and an electrophilic cyano group, makes it a valuable precursor for a wide array of organic compounds, particularly heterocyclic systems. arkat-usa.org
Research has demonstrated its application in the synthesis of five-membered heterocycles, including:
Imidazole (B134444) derivatives arkat-usa.org
Oxazoles arkat-usa.org
Isothiazoles arkat-usa.org
1,3,2-Diazaphospholidines arkat-usa.org
In many of these synthetic pathways, the entire molecule of this compound is incorporated into the final heterocyclic structure. arkat-usa.org A specific example involves the reaction of this compound with substituted phenyl isocyanates to form 1-(1-cyano-1-phenylethyl)-3-phenylureas. arkat-usa.orgresearchgate.net These urea (B33335) derivatives can subsequently undergo cyclization in anhydrous phosphoric acid to yield 5-imino-4-methyl-4-phenyl-2-phenylimino-4,5-dihydro-1,3-oxazoles. arkat-usa.orgresearchgate.netresearchgate.net Because it is derived from a ketone (acetophenone), this compound also serves as a precursor for the synthesis of α,α-disubstituted amino acids. wikipedia.org
Table 2: Heterocyclic Systems Derived from 2-Amino-2-alkyl(aryl)propanenitriles
| Heterocycle Class | Synthetic Utility | Reference |
|---|---|---|
| Imidazoles | Synthesized using the bifunctional reactivity of the aminonitrile. | arkat-usa.org |
| Oxazoles | Formed via cyclization of urea derivatives of the aminonitrile. | arkat-usa.orgresearchgate.net |
| Isothiazoles | Prepared from aminonitrile precursors. | arkat-usa.org |
| 1,3,2-Diazaphospholidines | Another class of heterocycles accessible from these building blocks. | arkat-usa.org |
Historical Evolution of Research on Alpha-Aminonitrile Architectures and Methodologies
The study of α-aminonitriles began with the discovery of the Strecker synthesis in 1850 by Adolph Strecker. researchgate.netwikipedia.org The original reaction involved the one-pot, three-component synthesis of α-aminonitriles from aldehydes or ketones, an amine, and a cyanide source. researchgate.netwikipedia.org Hydrolysis of the resulting α-aminonitrile yields an α-amino acid; the first amino acid synthesized this way was alanine, derived from acetaldehyde, ammonia (B1221849), and hydrogen cyanide. mdpi.comwikipedia.org
Early research primarily focused on the role of α-aminonitriles as intermediates for α-amino acid synthesis. arkat-usa.org Over time, the scope of their application broadened to include the preparation of other valuable molecules, such as optically pure substituted ethylenediamines. arkat-usa.org The methodology itself has undergone significant evolution, with numerous efforts to improve reaction yields and develop asymmetric variations. mdpi.com The first asymmetric Strecker reaction was reported by Harada in 1963, and the first use of a chiral catalyst for this purpose was published in 1996. wikipedia.org These advancements have enabled the stereoselective synthesis of chiral amino acids and their derivatives, significantly expanding the synthetic utility of the α-aminonitrile architecture.
Current State of Research and Emerging Paradigms in this compound Chemistry
Contemporary research on this compound and related α-aminonitriles is focused on several key areas. There is continued interest in their application as precursors for bioactive heterocyclic compounds and their potential use in medicinal chemistry. arkat-usa.orgresearchgate.net The development of more efficient, economical, and environmentally benign synthetic methods is a major thrust in the field. nih.gov
Emerging paradigms include the application of novel catalytic systems. Organocatalysis, using catalysts such as Brønsted acids or chiral phosphoric acids, has become a prominent strategy for the three-component Strecker reaction, allowing for high yields in the synthesis of α-aminonitriles derived from ketones. mdpi.comresearchgate.net Furthermore, "green chemistry" approaches, such as using indium metal as a catalyst in water, are being developed to make the synthesis more sustainable. nih.gov The use of nanocatalysts, like copper ferrite (B1171679) (CuFe₂O₄), represents another frontier, enabling the one-pot synthesis of α-aminonitriles under mild, room-temperature conditions. researchgate.netresearchgate.net These modern catalytic methods are enhancing the accessibility and utility of compounds like this compound for a variety of synthetic applications. nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-amino-2-phenylpropanenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2/c1-9(11,7-10)8-5-3-2-4-6-8/h2-6H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXIXBPGNGUZOBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)(C1=CC=CC=C1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Strategic Methodologies for the Synthesis of 2 Amino 2 Phenylpropanenitrile
Classical Strecker Reaction Variants and Mechanistic Insights
The Strecker synthesis, first reported in 1850, remains a cornerstone for the preparation of α-aminonitriles. wikipedia.org For 2-Amino-2-phenylpropanenitrile, the reaction commences with acetophenone (B1666503), which undergoes condensation with an amine source, typically ammonia (B1221849), to form a ketimine intermediate. Subsequent nucleophilic addition of a cyanide source to this imine furnishes the target α-aminonitrile. wikipedia.orgnrochemistry.com
The general mechanism involves the initial formation of an iminium ion from the ketone and ammonia, which is then attacked by the cyanide ion. nrochemistry.com The use of a ketone like acetophenone, instead of an aldehyde, leads to the formation of an α,α-disubstituted amino acid precursor. wikipedia.org
Direct Cyanation of Imines and Precursors
The direct cyanation of a pre-formed or in situ-generated imine of acetophenone is a primary approach for synthesizing this compound. This three-component reaction brings together acetophenone, ammonia (or an ammonium (B1175870) salt like ammonium chloride), and a cyanide source (e.g., potassium cyanide or hydrogen cyanide). masterorganicchemistry.commasterorganicchemistry.com The reaction proceeds through the formation of a ketimine intermediate, which is then attacked by the cyanide nucleophile. nrochemistry.com
A safer and more common laboratory practice involves the use of solid ammonium chloride and potassium cyanide instead of gaseous ammonia and highly toxic hydrogen cyanide. masterorganicchemistry.com The mildly acidic nature of the ammonium ion can help to protonate the carbonyl oxygen of acetophenone, activating it for nucleophilic attack by ammonia to form the imine. masterorganicchemistry.com
Indirect Routes via Modified Strecker Protocols
Indirect routes and modifications of the classical Strecker synthesis have been developed to overcome some of its limitations, such as the handling of toxic reagents and achieving stereocontrol. One such modification involves the use of a chiral auxiliary to introduce stereoselectivity, leading to enantiomerically enriched α,α-disubstituted amino acids. wikipedia.org While specific examples for this compound are not extensively detailed in readily available literature, the general principle involves reacting the ketone with a chiral amine to form a chiral imine. Subsequent diastereoselective cyanation and removal of the chiral auxiliary would yield the chiral aminonitrile.
Another approach involves the functionalization of a pre-existing α-aminonitrile. For instance, the enolate of an asymmetric Strecker reaction product from an aldehyde can be treated with an alkyl halide to introduce a second substituent at the α-position, leading to an α,α-disubstituted aminonitrile. nih.gov
Catalytic Approaches in Strecker Synthesis (e.g., Ammonium-Catalyzed)
Catalytic approaches to the Strecker synthesis have been developed to enhance reaction rates and yields, and to introduce enantioselectivity. Various catalysts, including Lewis acids and organocatalysts, have been employed. organicreactions.org For the synthesis of α,α-disubstituted aminonitriles, such as this compound, catalytic methods can be particularly beneficial due to the generally lower reactivity of ketones compared to aldehydes. nih.gov
One notable example involves the use of gallium(III) triflate as a catalyst for the formation of the imine from a ketone in liquid ammonia. This is followed by the addition of hydrogen cyanide to yield the α-aminonitrile. In the absence of the catalyst, the reaction yield is significantly lower. arkat-usa.org While ammonium salts like ammonium chloride are often used as a source of ammonia in the classical Strecker reaction, they also provide a mildly acidic environment that can catalyze the imine formation. masterorganicchemistry.commasterorganicchemistry.com More advanced catalytic systems, often employing chiral ligands, have been developed for the asymmetric Strecker reaction, enabling the synthesis of enantiomerically enriched α-amino acids and their nitrile precursors. organicreactions.orgnih.govnih.gov
Alternative Synthetic Pathways
Beyond the Strecker reaction, alternative synthetic strategies can be envisioned for the preparation of this compound, primarily involving nucleophilic additions to nitrile-containing precursors or functional group interconversions.
Nucleophilic Addition to Nitriles and Related Compounds
This approach would involve starting with a molecule that already contains the propanenitrile framework and introducing the amino group through a nucleophilic addition reaction. For instance, a hypothetical route could involve the amination of a suitable derivative of 2-phenylpropanenitrile (B133222). However, direct nucleophilic addition of an amino group to an unactivated nitrile is not a common synthetic transformation. More plausible would be the reaction of a nucleophilic nitrogen source with a derivative of 2-phenylpropanenitrile that has a leaving group at the 2-position, although this would represent a nucleophilic substitution rather than addition to the nitrile itself.
Functional Group Interconversions on Propane Derivatives
Functional group interconversion offers a versatile strategy for the synthesis of this compound from readily available starting materials. A plausible route could begin with the formation of the cyanohydrin, 2-hydroxy-2-phenylpropanenitrile, from the reaction of acetophenone with a cyanide source. fiveable.mechemsynthesis.com This cyanohydrin could then be subjected to a reaction to replace the hydroxyl group with an amino group. This transformation could potentially be achieved through a Mitsunobu reaction or by converting the alcohol to a good leaving group (e.g., a tosylate or mesylate) followed by nucleophilic substitution with an ammonia equivalent.
Another potential functional group interconversion pathway could involve the reduction of a related nitro compound. For example, if 2-nitro-2-phenylpropanenitrile were available, its reduction would yield the desired this compound.
Radical-Mediated Approaches to Carbon-Nitrogen and Carbon-Carbon Bond Formation
The formation of the quaternary carbon center in this compound presents a significant synthetic challenge. While traditional methods often rely on nucleophilic additions to carbonyls or imines, radical-mediated pathways offer an alternative approach for the construction of both the C-C and C-N bonds. These methods can proceed under mild conditions and often exhibit unique reactivity and selectivity profiles.
Recent advancements in photoredox catalysis have enabled the generation of radical species under visible light irradiation, providing a powerful tool for organic synthesis. One such strategy applicable to the synthesis of α-aminonitriles involves a photocatalytic Strecker-type reaction. nih.gov This method utilizes the single-electron transfer (SET) process to induce the cleavage of an N-O bond in oxime ethers, leading to the formation of an iminyl radical intermediate. This radical can then be further reduced to an N-H imine in situ, which subsequently undergoes cyanation to afford the desired α-aminonitrile.
The general mechanism for this photocatalytic approach can be outlined as follows:
Photoexcitation: A suitable photocatalyst absorbs light and is excited to a higher energy state.
Single Electron Transfer (SET): The excited photocatalyst engages in a single electron transfer with the oxime ether substrate, leading to the cleavage of the N-O bond and the formation of an iminyl radical.
Iminyl Radical Reduction: The iminyl radical is then reduced to the corresponding N-H imine.
Cyanation: A cyanide source, such as trimethylsilyl (B98337) cyanide (TMSCN), adds to the imine to form the final α-aminonitrile product.
This radical/polar crossover strategy has demonstrated good functional group tolerance and provides a novel disconnection for the synthesis of primary α-aminonitriles. nih.gov While not yet explicitly reported for this compound, the principles of this methodology could foreseeably be adapted for its synthesis, starting from a suitable acetophenone-derived oxime ether.
Green Chemistry Protocols in Synthesis
The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. In the context of this compound synthesis, several strategies can be employed to enhance the environmental sustainability of the process.
A key focus of green chemistry is the replacement of conventional volatile organic compounds (VOCs) with more environmentally benign alternatives. Traditional solvents used in organic synthesis, such as N,N-dimethylformamide (DMF), are facing increasing scrutiny due to their toxicity. Research into greener solvents has identified several potential replacements that could be applicable to the synthesis of aminonitriles. hilarispublisher.com These include bio-based solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentylmethyl ether (CPME), as well as solvents with lower toxicity profiles like acetonitrile (B52724) (ACN) and tetrahydrofuran (B95107) (THF). hilarispublisher.com The use of water or aqueous-alcoholic mixtures as reaction media is another highly attractive green approach, and has been successfully implemented in the synthesis of other aminonitrile derivatives. rsc.org
The selection of a greener solvent is a critical step in developing a more sustainable synthesis. The ideal alternative should not only have a lower environmental impact but also maintain or improve reaction performance, including yield and selectivity.
| Solvent | Classification | Key Green Attributes |
| 2-Methyltetrahydrofuran (2-MeTHF) | Bio-based | Derived from renewable resources, lower toxicity than THF. mdpi.com |
| Cyclopentylmethyl ether (CPME) | Greener alternative | High boiling point, low peroxide formation, easily recyclable. mdpi.com |
| Acetonitrile (ACN) | Greener alternative | Lower toxicity than many traditional polar aprotic solvents. |
| Water | Green solvent | Non-toxic, non-flammable, abundant, and inexpensive. nih.gov |
| Ethanol | Bio-based | Produced from renewable feedstocks, biodegradable. sigmaaldrich.com |
In addition to solvent choice, other green chemistry principles can be applied. The use of catalytic methods, for instance, is inherently greener than stoichiometric approaches as it reduces waste. Furthermore, developing one-pot or tandem reactions can minimize the number of workup and purification steps, leading to a more efficient and less wasteful process. The in-situ generation of cyanide from less toxic precursors is another area of active research aimed at improving the safety and environmental profile of aminonitrile synthesis. rsc.org
Stereoselective Synthesis of Enantiopure this compound
The biological activity of chiral molecules is often confined to a single enantiomer, making the development of stereoselective synthetic methods a critical endeavor in medicinal and materials chemistry. The synthesis of enantiopure this compound can be achieved through several strategic approaches, each aiming to control the formation of the stereogenic center at the quaternary carbon.
Asymmetric Catalysis in Aminonitrile Formation (e.g., Organocatalysis)
Asymmetric catalysis provides an elegant and efficient means of generating chiral molecules. In the context of α-aminonitrile synthesis, the asymmetric Strecker reaction is a cornerstone methodology. mdpi.com Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful tool for this transformation, offering mild reaction conditions and avoiding the use of potentially toxic heavy metals. researchgate.net
A variety of chiral organocatalysts have been developed for the asymmetric Strecker reaction, including those derived from natural products like cinchona alkaloids and amino acids. mdpi.com Thiourea-based catalysts have also proven to be highly effective. nih.gov These catalysts typically operate by activating the imine substrate towards nucleophilic attack by the cyanide source, while simultaneously controlling the facial selectivity of the addition.
For the synthesis of this compound, an organocatalytic asymmetric Strecker reaction would involve the reaction of acetophenone imine with a cyanide source in the presence of a chiral organocatalyst. The choice of catalyst is crucial for achieving high enantioselectivity.
| Catalyst Type | Example | Key Features |
| Thiourea-based | Chiral amido-thiourea | Robust, compatible with aqueous cyanide salts. nih.gov |
| BINOL-derived | Chiral 1,1′-Bi-2-naphthol (BINOL) based catalyst | Can generate a chiral cyanide anion. wikipedia.org |
| Cinchona alkaloid-derived | Hydroquinine | Effective for the reaction of aldehydes and secondary amines. mdpi.com |
The development of organocatalysts for the asymmetric Strecker reaction is an active area of research, with ongoing efforts to improve catalyst efficiency, broaden the substrate scope, and enhance enantioselectivity.
Chiral Auxiliary-Mediated Approaches
The use of a chiral auxiliary is a classical and reliable strategy for asymmetric synthesis. wikipedia.org This approach involves the temporary attachment of a chiral moiety to the substrate, which directs the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product.
In the context of this compound synthesis, a chiral auxiliary can be incorporated into the amine component of the Strecker reaction. The first asymmetric Strecker reaction, reported in 1963, utilized this principle with (S)-alpha-phenylethylamine as the chiral auxiliary. wikipedia.orgmasterorganicchemistry.com The reaction of an aldehyde or ketone with this chiral amine generates a chiral imine in situ. The subsequent addition of cyanide occurs diastereoselectively, with the stereochemistry of the auxiliary directing the approach of the nucleophile. The resulting diastereomeric aminonitriles can then be separated, and the chiral auxiliary cleaved to afford the enantiopure product.
More recently, (R)-phenylglycine amide has been employed as a chiral auxiliary in a diastereoselective Strecker reaction that is coupled with a crystallization-induced asymmetric transformation. nih.gov In this process, one of the diastereomeric α-amino nitrile products selectively precipitates from the reaction mixture, driving the equilibrium towards its formation and allowing for its isolation in high diastereomeric excess. nih.gov This approach is particularly powerful as it combines synthesis, purification, and resolution in a single step.
| Chiral Auxiliary | Key Feature |
| (S)-alpha-phenylethylamine | One of the first auxiliaries used in asymmetric Strecker synthesis. wikipedia.org |
| (R)-phenylglycine amide | Enables a crystallization-induced asymmetric transformation. nih.govresearchgate.net |
Enzymatic and Biocatalytic Syntheses
Enzymes are highly efficient and selective catalysts that operate under mild conditions, making them attractive tools for green and sustainable chemical synthesis. While a direct enzymatic synthesis of this compound has not been extensively reported, biocatalytic methods, particularly kinetic resolutions, represent a promising strategy for obtaining the enantiopure compound.
In an enzymatic kinetic resolution, a racemic mixture of the substrate is treated with an enzyme that selectively reacts with one of the enantiomers, leaving the other enantiomer unreacted. nih.gov Lipases are a class of enzymes that are widely used for this purpose due to their broad substrate scope and high enantioselectivity. nih.gov
A potential biocatalytic route to enantiopure this compound could involve the lipase-catalyzed acylation of the racemic aminonitrile. In this scenario, the lipase (B570770) would selectively acylate one enantiomer, for example, the (R)-enantiomer, to form the corresponding N-acylated product. The unreacted (S)-enantiomer could then be separated from the acylated product.
| Enzyme Class | Application | Potential Substrate |
| Lipases | Kinetic resolution via enantioselective acylation. chemrxiv.org | Racemic this compound |
The efficiency of an enzymatic kinetic resolution is dependent on several factors, including the choice of enzyme, solvent, acyl donor, and reaction temperature. Optimization of these parameters is crucial for achieving high enantiomeric excess of the desired product.
Resolution Techniques for Enantiomeric Separation
When a stereoselective synthesis is not feasible or does not provide sufficient enantiopurity, the resolution of a racemic mixture is a necessary step to obtain the individual enantiomers. Several techniques can be employed for the enantiomeric separation of this compound.
Chromatographic methods are powerful tools for the separation of enantiomers. ankara.edu.tr High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a common and effective technique. yakhak.org The CSP contains a chiral selector that interacts differently with the two enantiomers, leading to different retention times and allowing for their separation. Polysaccharide-based CSPs are widely used for the separation of a broad range of chiral compounds, including amino acid derivatives.
Crystallization-based methods offer an alternative to chromatography and can be particularly advantageous for large-scale separations. strath.ac.uk Diastereomeric salt formation is a classical resolution technique. This involves reacting the racemic aminonitrile with a chiral resolving agent, such as a chiral acid, to form a pair of diastereomeric salts. These diastereomers have different physical properties, including solubility, which allows for their separation by fractional crystallization. After separation, the desired enantiomer of the aminonitrile can be recovered by treatment with a base.
As mentioned in section 2.3.2, crystallization-induced asymmetric transformation is a dynamic resolution technique that can be highly efficient. nih.gov By coupling a reversible stereocenter with the selective crystallization of one diastereomer, it is possible to convert the entire racemic mixture into a single enantiomer.
| Resolution Technique | Principle |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. yakhak.org |
| Diastereomeric Salt Formation | Formation of diastereomeric salts with a chiral resolving agent, followed by fractional crystallization. |
| Crystallization-Induced Asymmetric Transformation | In situ racemization of the undesired diastereomer and selective crystallization of the desired diastereomer. nih.gov |
Asymmetric Induction and Amplification of Chirality
The synthesis of enantiomerically pure this compound is a significant objective in medicinal and synthetic chemistry, given the prevalence of chiral α-amino acids in biologically active molecules. nih.gov Asymmetric induction, the process of preferentially forming one enantiomer or diastereomer over another, is central to achieving this goal. wikipedia.orgmsu.edu This is typically accomplished through the use of chiral catalysts or auxiliaries that create a chiral environment during the critical bond-forming step of the Strecker reaction. wikipedia.orgresearchgate.net
The catalytic asymmetric Strecker reaction is a powerful method for producing optically active α-amino acids. organicreactions.org The core of this strategy involves the enantioselective addition of a cyanide source to an imine, guided by a chiral catalyst. organicreactions.org Various catalytic systems have been developed to achieve high levels of asymmetric induction in the synthesis of α-aminonitriles.
One notable approach employs chiral bicyclic guanidine (B92328) as a catalyst for the reaction of N-benzhydryl imines with hydrogen cyanide (HCN). acs.org This method has demonstrated high enantioselectivity for a range of aromatic aldimines. acs.org For instance, the reaction to form the (R)-amino nitrile from the corresponding imine proceeded with high yield and enantiomeric excess (ee). acs.org
Another effective catalytic system utilizes a chiral zirconium catalyst for the Strecker-type reactions of aldimines with tributyltin cyanide (Bu₃SnCN) or hydrogen cyanide (HCN). acs.org This methodology has proven to be versatile, with broad substrate generality and the ability to achieve high enantioselectivities. acs.org The development of a simple chiral amido-thiourea catalyst has also been reported, which is notable for its compatibility with aqueous cyanide salts, making it adaptable for larger-scale synthesis. nih.gov
The following table summarizes the results of various catalytic asymmetric Strecker reactions for the synthesis of α-aminonitriles, demonstrating the effectiveness of different chiral catalysts in achieving high enantiomeric excess.
| Catalyst | Imine Substrate | Cyanide Source | Yield (%) | Enantiomeric Excess (ee %) | Reference |
|---|---|---|---|---|---|
| Chiral Bicyclic Guanidine | N-benzhydrylimine of benzaldehyde (B42025) | HCN | 96 | 86 (R) | acs.org |
| Chiral Zirconium Catalyst | Aldimine | Bu₃SnCN | High | High | acs.org |
| Chiral Amido-thiourea | N-Benzhydryl-substituted imine | KCN | - | High | nih.gov |
Amplification of chirality refers to processes where a small initial enantiomeric imbalance in a system is significantly enhanced. While the direct amplification of chirality for this compound itself is not extensively detailed in the reviewed literature, the principles of chiral amplification are relevant in the broader context of asymmetric synthesis. Spontaneous formation and amplification of an enantioenriched α-amino nitrile have been observed under specific conditions without the addition of any initial chiral substances, highlighting the potential for such phenomena in the synthesis of chiral molecules. dntb.gov.ua
The use of chiral auxiliaries represents another strategy for asymmetric induction. wikipedia.org In this approach, a chiral molecule is temporarily incorporated into the substrate to direct the stereochemical outcome of the reaction, after which it is removed. wikipedia.org For instance, α-quaternary arylglycines have been prepared with high optical purity through the alkylation of deprotonated α-aminonitriles derived from a chiral dioxane-based amine. acs.org
Advanced Reactivity and Transformation Mechanisms of 2 Amino 2 Phenylpropanenitrile
Hydrolytic Transformations and Amino Acid/Amide Derivative Formation
The nitrile functional group of 2-amino-2-phenylpropanenitrile is susceptible to hydrolysis under both acidic and basic conditions, leading to the formation of valuable derivatives such as α-amino acids and α-amino amides. The reaction proceeds through a stepwise mechanism involving initial hydration of the nitrile to an amide, which may be isolated as the final product or undergo further hydrolysis to the carboxylic acid.
The complete hydrolysis of the nitrile group in this compound yields α-methyl-α-phenylglycine, an α,α-disubstituted amino acid. This transformation is a hallmark of the Strecker synthesis, where α-aminonitriles serve as key intermediates. google.comchemistrysteps.com The process can be catalyzed by either acid or base.
Acid-Catalyzed Hydrolysis: Under acidic conditions (e.g., aqueous HCl or H₂SO₄), the nitrile nitrogen is first protonated, which significantly increases the electrophilicity of the nitrile carbon. A water molecule then acts as a nucleophile, attacking the nitrile carbon. chemistrysteps.comuni-mainz.de Subsequent proton transfer and tautomerization yield an amide intermediate. This amide is then further hydrolyzed under the acidic conditions. The carbonyl oxygen of the amide is protonated, making the carbonyl carbon more electrophilic. A second water molecule attacks, leading to a tetrahedral intermediate which, after proton transfers, eliminates ammonia (B1221849) to yield the final α-amino acid. uni-mainz.de
Base-Catalyzed Hydrolysis: In the presence of a strong base (e.g., aqueous NaOH), the hydroxide (B78521) ion (OH⁻) directly attacks the electrophilic nitrile carbon. The resulting intermediate is protonated by water to form an imidic acid, which tautomerizes to the more stable amide. The amide can then undergo further base-catalyzed hydrolysis. A hydroxide ion attacks the amide carbonyl carbon, forming a tetrahedral intermediate which subsequently collapses to expel the amide ion (NH₂⁻), a very poor leaving group. Protonation of the resulting carboxylate and the amide ion by water completes the reaction, yielding the amino acid salt.
| Condition | Reagents | Intermediate | Final Product |
| Acidic | H₃O⁺, Heat | α-Amino Amide | α-Methyl-α-phenylglycine |
| Basic | OH⁻, H₂O, Heat | α-Amino Amide | Salt of α-Methyl-α-phenylglycine |
This table provides a generalized summary of hydrolytic conditions for α-aminonitriles.
Partial hydrolysis of this compound allows for the isolation of the corresponding α-amino amide, 2-amino-2-phenylpropanamide. This can be achieved by carefully controlling the reaction conditions, such as temperature, reaction time, or the concentration of the acid or base, to stop the reaction at the amide stage before complete conversion to the carboxylic acid. mdpi.com
For instance, hydrolysis using concentrated sulfuric acid has been reported to favor the formation of N-alkyl amides from the corresponding nitriles. mdpi.com This method relies on the initial hydration of the nitrile to the amide, which may be less susceptible to subsequent hydrolysis under these specific conditions. In some cases, protecting the amino group before hydrolysis can facilitate the isolation of the amide. For example, treatment of an aminonitrile with benzaldehyde (B42025) in an alkaline solution can yield a benzal derivative of the α-aminoamide, which can then be hydrolyzed to the free α-aminoamide. acs.org
Reduction Methodologies and Amine Synthesis
The nitrile group of this compound can be reduced to a primary amine, yielding 1-phenylpropane-1,2-diamine. This transformation is valuable for synthesizing vicinal diamines, which are important building blocks in medicinal chemistry and materials science. The reduction can be accomplished through various methods, including catalytic hydrogenation and the use of chemical reducing agents. mdpi.com
Catalytic hydrogenation is a widely used industrial method for the reduction of nitriles. This process involves treating the nitrile with hydrogen gas (H₂) in the presence of a metal catalyst. researchgate.net For the conversion of this compound to 1-phenylpropane-1,2-diamine, common catalysts include Raney Nickel, Raney Cobalt, rhodium, and platinum. google.comresearchgate.net
The reaction is typically carried out at elevated temperatures and pressures to achieve high conversion. google.com The mechanism involves the adsorption of the nitrile and hydrogen onto the catalyst surface, followed by the stepwise addition of hydrogen atoms across the carbon-nitrogen triple bond. An imine is formed as an intermediate, which is then further hydrogenated to the primary amine. To suppress the formation of secondary and tertiary amine byproducts, which can arise from the reaction of the intermediate imine with the product amine, the hydrogenation is often conducted in the presence of ammonia. google.com
| Catalyst | Typical Conditions | Primary Product |
| Raney Nickel | H₂, High Pressure, High Temp., +/- NH₃ | 1-Phenylpropane-1,2-diamine |
| Raney Cobalt | H₂, High Pressure, High Temp., +/- NH₃ | 1-Phenylpropane-1,2-diamine |
| Rhodium | H₂, Pressure, +/- Basic substance | 1-Phenylpropane-1,2-diamine |
| Platinum | H₂, Pressure, Temp. | 1-Phenylpropane-1,2-diamine |
This table outlines common catalysts and general conditions for the hydrogenation of nitriles.
Strong, nucleophilic hydride reagents are effective for the chemoselective reduction of nitriles to primary amines. Lithium aluminum hydride (LiAlH₄) is the most common and powerful reagent used for this transformation. chemistrysteps.comacs.org The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup.
The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the AlH₄⁻ complex onto the electrophilic nitrile carbon. This initial addition breaks one of the pi bonds of the nitrile, forming an intermediate imine-metal complex. chemistrysteps.comyoutube.com A second hydride transfer from another LiAlH₄ molecule reduces the imine intermediate to a diamine-metal complex. The reaction is then quenched by the careful addition of water to hydrolyze the metal-nitrogen bonds, liberating the final 1-phenylpropane-1,2-diamine product. chemistrysteps.com Sodium borohydride (B1222165) (NaBH₄) is generally not a strong enough reducing agent to convert nitriles to amines. libretexts.org
Nucleophilic and Electrophilic Reactivity Studies
This compound possesses multiple reactive sites, allowing it to act as both a nucleophile and an electrophile, making it a versatile synthetic intermediate. uni-mainz.de
Electrophilic Character: The carbon atom of the nitrile group is inherently electrophilic due to the polarization of the carbon-nitrogen triple bond. This electrophilicity is central to the hydrolysis and reduction reactions discussed previously, where it is attacked by nucleophiles like water, hydroxide ions, or hydride ions. wikipedia.org The protonation of the nitrile nitrogen under acidic conditions further enhances this electrophilic character, making the carbon atom highly susceptible to nucleophilic attack. uni-mainz.de
Nucleophilic Character: The compound exhibits nucleophilic properties at two main sites:
The Amino Group: The lone pair of electrons on the nitrogen atom of the primary amino group makes it a potent nucleophile. It can react with various electrophiles, such as alkyl halides, acyl chlorides, and carbonyl compounds.
The α-Carbon: While not intrinsically nucleophilic, the α-carbon (the carbon bearing the amino and nitrile groups) can be deprotonated by a strong base. The resulting carbanion is stabilized by the electron-withdrawing nitrile group, making it a useful nucleophilic species for forming new carbon-carbon bonds. This reactivity allows α-aminonitriles to be used as acyl anion equivalents in organic synthesis. uni-mainz.de
This dual reactivity profile enables this compound to participate in a wide range of chemical transformations, including the synthesis of various heterocyclic compounds. uni-mainz.denih.gov
Reactions at the Nitrile Functionality (e.g., Nucleophilic Addition)
The nitrile group (C≡N) in this compound is characterized by its electrophilic carbon atom, making it susceptible to nucleophilic attack. This reactivity is central to many of its synthetic applications. openstax.org
Hydrolysis: One of the most fundamental reactions of the nitrile group is hydrolysis, which can be catalyzed by either acid or base. chemistrysteps.comlibretexts.org The reaction proceeds through an amide intermediate, which, upon further hydrolysis, yields a carboxylic acid. libretexts.orglibretexts.org In the case of this compound, this process would lead to the formation of 2-amino-2-phenylpropanoic acid. The initial step in base-catalyzed hydrolysis involves the attack of a hydroxide ion on the nitrile carbon, while acid-catalyzed hydrolysis begins with the protonation of the nitrile nitrogen, enhancing the electrophilicity of the carbon atom for subsequent attack by water. chemistrysteps.comlibretexts.orglibretexts.org However, direct hydrolysis of α-aminonitriles can sometimes be challenging. researchgate.net To facilitate this transformation, the amino group can be acylated, for instance with benzoyl chloride, followed by acid hydrolysis to yield the corresponding α-amino acid. researchgate.net
Reduction: The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). openstax.orgchemistrysteps.comlibretexts.org This reaction involves the nucleophilic addition of hydride ions to the carbon-nitrogen triple bond. openstax.orglibretexts.orglibretexts.org The initial addition forms an imine anion, which then undergoes a second hydride addition to yield a dianion that, upon aqueous workup, gives the primary amine. openstax.orglibretexts.orglibretexts.org
Addition of Organometallic Reagents: Grignard reagents and other organometallic compounds can add to the nitrile group to form ketones after hydrolysis of the intermediate imine. wikipedia.org This reaction provides a valuable method for carbon-carbon bond formation.
A summary of representative nucleophilic addition reactions at the nitrile functionality is presented in the table below.
| Reaction Type | Reagent(s) | Intermediate | Final Product |
| Acid-Catalyzed Hydrolysis | H₃O⁺ | Amide | Carboxylic Acid |
| Base-Catalyzed Hydrolysis | OH⁻, H₂O | Amide | Carboxylate |
| Reduction | LiAlH₄, then H₂O | Imine anion | Primary Amine |
| Grignard Reaction | R-MgX, then H₃O⁺ | Imine | Ketone |
Reactions at the Amino Group (e.g., Substitution)
The primary amino group (-NH₂) in this compound is a key nucleophilic center, readily participating in a variety of substitution reactions that allow for the introduction of diverse functional groups.
N-Alkylation and N-Acylation: The amino group can be readily alkylated or acylated. N-alkylation can be achieved by reacting the aminonitrile with alkyl halides. N-acylation, the formation of an amide bond, is typically performed using acyl chlorides or anhydrides and is often used to protect the amino group during subsequent transformations. For instance, N-tosyl sulfonamides can be alkylated using a base and an alkylating agent like methyl iodide. monash.edu
Reaction with Carbonyl Compounds: The amino group can react with aldehydes and ketones to form imines, also known as Schiff bases. libretexts.org This condensation reaction is a fundamental process in the synthesis of many nitrogen-containing compounds.
Reductive Amination: Nitriles can serve as effective alkylating agents for the selective N-alkylation of amines under catalytic hydrogenation conditions. For aromatic primary amines, the corresponding secondary amines can be selectively obtained using a Pd/C catalyst. rsc.org
The following table summarizes key reactions occurring at the amino group.
| Reaction Type | Reagent(s) | Functional Group Formed |
| N-Alkylation | Alkyl Halide (R-X) | Secondary or Tertiary Amine |
| N-Acylation | Acyl Chloride (RCOCl) or Anhydride ((RCO)₂O) | Amide |
| Imine Formation | Aldehyde (R'CHO) or Ketone (R'R''CO) | Imine (Schiff Base) |
| Reductive Alkylation | Nitrile (R'CN), H₂, Catalyst (e.g., Pd/C) | Secondary Amine |
Transformations at the Phenyl Moiety
While the nitrile and amino groups are generally more reactive, the phenyl ring of this compound can also undergo transformations, typically through electrophilic aromatic substitution. The amino and alkylnitrile groups attached to the phenyl ring will direct incoming electrophiles primarily to the ortho and para positions. However, the reactivity of the phenyl ring in these reactions is often modulated by the other functional groups present in the molecule. Specific transformations of the phenyl moiety in this particular compound are less commonly reported compared to reactions at the nitrile and amino functionalities, as these latter groups often take precedence in synthetic strategies.
Metal-Catalyzed Cross-Coupling and Functionalization Reactions
Modern synthetic chemistry heavily relies on metal-catalyzed reactions to form carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. While specific examples for this compound are not extensively detailed in the provided search results, the principles of these reactions can be applied to this molecule.
Carbon-Nitrogen and Carbon-Carbon Bond Formation via Catalytic Cycles
Transition metal catalysts, such as those based on palladium, copper, and rhodium, are instrumental in forming C-N and C-C bonds. researchgate.net For instance, α-cyanation of tertiary and secondary amines can be achieved through the functionalization of a C-H bond in the presence of an oxidant and a cyanide source, often catalyzed by transition metals. researchgate.net Although this describes the formation of α-aminonitriles, similar catalytic systems could potentially be employed to further functionalize the this compound molecule.
Ring-Closing Reactions to Heterocyclic Scaffolds
The bifunctional nature of this compound, possessing both a nucleophilic amino group and an electrophilic nitrile carbon, makes it an excellent precursor for the synthesis of a variety of nitrogen-containing heterocyclic compounds. arkat-usa.org These reactions often involve the participation of both functional groups in the ring-forming process. arkat-usa.org
Synthesis of Imidazoles: Imidazoles are a prominent class of heterocycles that can be synthesized from α-aminonitriles. arkat-usa.org One approach involves a base-mediated deaminative coupling of benzylamines with nitriles to produce 2,4,5-trisubstituted imidazoles. rsc.org Another method is the reaction of α-aminonitriles with orthoformates and a primary amine. baranlab.org
Synthesis of Tetrazoles: The nitrile functionality can undergo a [3+2] cycloaddition reaction with azides to form tetrazoles. researchgate.net This is a widely used method for synthesizing 5-substituted-1H-tetrazoles. nih.govnih.gov For example, benzonitrile (B105546) can be converted to 5-phenyl-1,2,3,4-tetrazole by treatment with sodium azide (B81097) and ammonium (B1175870) chloride in dimethylformamide. chalcogen.ro This general principle can be applied to this compound, where the nitrile group would react to form the tetrazole ring.
Synthesis of Oxazoles and Other Heterocycles: Substituted ureas derived from the reaction of this compound with isocyanates can be cyclized in the presence of anhydrous phosphoric acid to form 5-imino-4-methyl-4-phenyl-2-phenylimino-4,5-dihydro-1,3-oxazoles. arkat-usa.org
The table below outlines some of the heterocyclic systems that can be synthesized from this compound and related α-aminonitriles.
| Heterocyclic Scaffold | Key Reagents/Reaction Type | Description |
| Imidazole (B134444) | Benzylamines (base-mediated) or Orthoformates/Primary Amine | The aminonitrile contributes to the formation of the five-membered imidazole ring. rsc.orgbaranlab.org |
| Tetrazole | Azide (e.g., NaN₃) / [3+2] Cycloaddition | The nitrile group reacts with an azide to form the tetrazole ring. nih.govchalcogen.ro |
| Oxazole (B20620) | Isocyanates, followed by acid-catalyzed cyclization | The aminonitrile is first converted to a urea (B33335) derivative which then undergoes ring closure. arkat-usa.org |
| Hydantoin (B18101) (Imidazolidine-2,4-dione) | Isocyanates, followed by hydrolysis and rearrangement | Reaction with isocyanates can lead to intermediates that cyclize to form hydantoin structures. arkat-usa.org |
Synthesis of Imidazole Derivatives
The utilization of 2-amino-2-alkyl(aryl)propanenitriles is well-documented in the preparation of various imidazole derivatives, including 4,5-dihydro-1H-imidazol-5-ones and imidazolidine-2,4-diones (hydantoins). arkat-usa.org
One prominent pathway involves the partial hydrolysis of the aminonitrile to the corresponding aminoamide. This intermediate is then acylated with aromatic acid chlorides. Subsequent cyclization of the acylation product leads to the formation of substituted 4,5-dihydro-1H-imidazol-5-ones. arkat-usa.org
Another significant application is in the synthesis of hydantoins, which are important structural motifs in numerous natural products and biologically active compounds. arkat-usa.org For instance, the reaction of this compound with substituted phenyl isocyanates has been employed to prepare substituted 1-phenyl-5-(4-nitrophenyl)-5-methylimidazolidine-2,4-diones. arkat-usa.org
A notable synthesis of hydantoin derivatives involves a gallium(III) triflate-catalyzed reaction of 2-amino-2-alkyl(aryl)propanenitriles with carbon dioxide. This method has been shown to be effective, whereas in the absence of the gallium(III) triflate catalyst, the reaction yield is significantly lower. arkat-usa.org
| Starting Material | Reagents | Product | Catalyst | Reference |
| This compound | 1. Partial Hydrolysis 2. Aromatic Acid Chlorides 3. Cyclization | Substituted 4,5-dihydro-1H-imidazol-5-ones | - | arkat-usa.org |
| This compound | Substituted Phenyl Isocyanates | Substituted 1-phenyl-5-(4-nitrophenyl)-5-methylimidazolidine-2,4-diones | - | arkat-usa.org |
| 2-Amino-2-alkyl(aryl)propanenitriles | Carbon Dioxide | Hydantoin Derivatives | Gallium(III) triflate | arkat-usa.org |
Formation of Oxazoles and Isothiazoles
The versatility of this compound extends to the synthesis of other five-membered heterocycles such as oxazoles and isothiazoles. The reaction pathways for these syntheses often involve the transformation of the amino and cyano groups of the starting aminonitrile.
In the synthesis of isothiazole (B42339) derivatives, a key reaction involves the treatment of α-aminonitriles with sulfur monochloride (S₂Cl₂) or sulfur dichloride (SCl₂). This reaction leads to the formation of 5-amino-4-cyano-3-substituted-isothiazoles. arkat-usa.org
Furthermore, the cyclization of 2-benzoylamino-2-methylthiopropaneamides, derived from the corresponding aminonitriles, can proceed in different directions depending on the reaction conditions. While basic conditions yield imidazoline-4-thiones, acidic conditions using polyphosphoric acid result in the formation of substituted 2-phenyl-4,4-dimethylthiazolin-5-ones. arkat-usa.org
| Starting Material Derivative | Reagents | Product | Conditions | Reference |
| α-Aminonitriles | Sulfur monochloride (S₂Cl₂) or Sulfur dichloride (SCl₂) | 5-Amino-4-cyano-3-substituted-isothiazoles | - | arkat-usa.org |
| 2-Benzoylamino-2-methylthiopropaneamides | Polyphosphoric Acid | Substituted 2-phenyl-4,4-dimethylthiazolin-5-ones | Acidic | arkat-usa.org |
Construction of Diazaphospholidines
2-Amino-2-alkyl(aryl)propanenitriles are also valuable precursors for the synthesis of 1,3,2-diazaphospholidines. These heterocyclic systems are formed through the reaction of the aminonitrile with phosphorus trichloride (B1173362) (PCl₃). The reaction utilizes the nucleophilic character of the amino group to attack the phosphorus center, leading to the formation of the diazaphospholidine ring. arkat-usa.org
| Starting Material | Reagent | Product | Reference |
| 2-Amino-2-alkyl(aryl)propanenitriles | Phosphorus trichloride (PCl₃) | 1,3,2-Diazaphospholidines | arkat-usa.org |
Other N-Heterocycle Syntheses
While the application of 2-amino-2-alkyl(aryl)propanenitriles is well-established for the synthesis of the aforementioned five-membered heterocycles, their use in the construction of other N-heterocyclic systems is less commonly documented in the literature. The primary synthetic utility of these bifunctional compounds remains focused on the preparation of substituted imidazoles, oxazoles, isothiazoles, and 1,3,2-diazaphospholidines. arkat-usa.org The inherent reactivity of the vicinal amino and cyano groups predisposes these molecules to form five-membered rings.
Computational and Theoretical Investigations of 2 Amino 2 Phenylpropanenitrile
Quantum Chemical Calculations of Electronic Structure and Properties
Quantum chemical calculations are fundamental in determining the electronic structure and properties of 2-Amino-2-phenylpropanenitrile. Methods such as Density Functional Theory (DFT) are employed to elucidate various molecular descriptors. elifesciences.orgmdpi.com DFT calculations, often using functionals like B3LYP in conjunction with basis sets such as 6-311++G(d,p), can provide optimized geometries and vibrational frequencies. elifesciences.orgnih.gov These calculations are also used to determine electronic properties such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, which are crucial for understanding the molecule's reactivity. nih.gov
Other calculated properties include the dipole moment, polarizability, and molecular electrostatic potential, which help in predicting the molecule's behavior in various environments. mdpi.com The electronic properties of amino acid side chains, for instance, have been characterized using quantum mechanics to understand inductive and field effects.
Table 1: Calculated Electronic Properties of this compound (Illustrative)
| Property | Value | Method/Basis Set |
|---|---|---|
| HOMO Energy | -8.5 eV | DFT/B3LYP/6-311++G(d,p) |
| LUMO Energy | -1.2 eV | DFT/B3LYP/6-311++G(d,p) |
| Energy Gap (HOMO-LUMO) | 7.3 eV | DFT/B3LYP/6-311++G(d,p) |
| Dipole Moment | 2.5 D | DFT/B3LYP/6-311++G(d,p) |
Conformational Analysis and Stereochemical Prediction
Conformational analysis of this compound is critical for understanding its three-dimensional structure and how this influences its properties and interactions. researchgate.net Computational methods can be used to explore the potential energy surface of the molecule, identifying stable conformers and the energy barriers between them. nih.gov Techniques such as semi-empirical methods, DFT, and Hartree-Fock are utilized to determine the most stable conformations by calculating the energies of various rotamers. researchgate.net For flexible molecules, identifying the low-energy conformations is key to understanding their biological activity and reactivity. researchgate.net
The study of related amino acids has shown that the conformational landscape is influenced by both backbone and side-chain torsional angles. researchgate.net Theoretical calculations can predict the relative populations of different conformers at a given temperature.
Table 2: Relative Energies of this compound Conformers (Illustrative)
| Conformer | Dihedral Angle (N-Cα-Cβ-Cγ) | Relative Energy (kcal/mol) |
|---|---|---|
| 1 | 60° | 0.00 |
| 2 | 180° | 1.25 |
Reaction Mechanism Elucidation using Density Functional Theory (DFT)
Density Functional Theory (DFT) is a powerful tool for elucidating the mechanisms of chemical reactions involving this compound. researchgate.netresearchgate.net By calculating the energies of reactants, transition states, and products, a detailed reaction energy profile can be constructed. nih.gov This allows for the determination of activation energies and the identification of the rate-determining step of a reaction. researchgate.net
For example, DFT has been used to study the mechanisms of cycloaddition reactions and to understand the stereoselectivities of such reactions. researchgate.net The theory can also be applied to investigate pyrolysis reactions, such as the formation of HCN and NH3 from the decomposition of phenylalanine, a related amino acid. nih.gov These studies provide a molecular-level understanding of reaction pathways, which is often difficult to obtain through experimental methods alone.
Table 3: Calculated Activation Energies for a Hypothetical Reaction of this compound (Illustrative)
| Reaction Step | Transition State | Activation Energy (kcal/mol) |
|---|---|---|
| Step 1 | TS1 | 15.5 |
Molecular Dynamics Simulations for Solvent Effects and Interactions
Molecular dynamics (MD) simulations are employed to study the dynamic behavior of this compound in different solvent environments and its interactions with other molecules. nih.govresearchgate.net These simulations provide insights into how solvent polarity and specific solvent interactions can affect the conformation and stability of the molecule. nih.gov All-atom MD simulations can be used to study the solvation of molecules and any solvent-mediated changes in their conformation. researchgate.net
The choice of force field is critical in MD simulations to accurately model the interactions between the solute and solvent molecules. researchgate.net By simulating the system over time, properties such as radial distribution functions and interaction energies can be calculated to quantify the solvent effects.
Table 4: Solvent-Solute Interaction Energies for this compound from MD Simulations (Illustrative)
| Solvent | Average Interaction Energy (kcal/mol) |
|---|---|
| Water | -25.8 |
| Methanol | -18.5 |
Structure-Reactivity Correlations and Predictive Modeling
Computational studies can establish correlations between the molecular structure of this compound and its chemical reactivity. nih.gov By calculating various quantum chemical descriptors, it is possible to develop predictive models for the molecule's behavior in different chemical reactions. For instance, the HOMO-LUMO energy gap is often correlated with chemical reactivity. nih.gov
Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity or other properties of a series of related compounds. These models use calculated molecular descriptors to establish a mathematical relationship with the observed activity. While a full QSAR study requires a dataset of multiple compounds, the descriptors for this compound would be a starting point for such an analysis.
Table 5: Selected Molecular Descriptors for this compound for Predictive Modeling (Illustrative)
| Descriptor | Value |
|---|---|
| Molecular Weight | 146.19 g/mol |
| LogP | 1.2 |
| Topological Polar Surface Area | 50.1 Ų |
X-ray Absorption Spectroscopy (XANES) Studies of Metal Complexes with Aminonitriles
X-ray Absorption Near-Edge Structure (XANES) spectroscopy is a powerful experimental technique for probing the electronic structure and coordination environment of metal ions in complexes with ligands such as aminonitriles. researchgate.netnih.gov The position and shape of the absorption edge in a XANES spectrum provide information about the oxidation state and geometry of the absorbing metal atom. nih.govscirp.org
Studies on copper (II) mixed-ligand complexes of alpha-aminonitriles have utilized XANES to determine parameters like the chemical shift and edge-width. researchgate.net These parameters can be correlated with the structural properties of the complexes, such as the nature of the metal-ligand bonds. researchgate.net The interaction of metal ions with amino acids has also been investigated using XANES, revealing details about the bonding between the metal and functional groups of the amino acid.
Table 6: XANES Parameters for a Hypothetical Copper(II) Complex of this compound (Illustrative)
| Parameter | Value |
|---|---|
| K-edge Energy (eV) | 8985.2 |
| Chemical Shift (eV) | 5.1 |
Applications of 2 Amino 2 Phenylpropanenitrile in Synthetic Organic Chemistry
Building Block for Complex Natural Product Synthesis
The strategic importance of 2-Amino-2-phenylpropanenitrile is evident in its application as a key precursor for the synthesis of intricate natural products. The inherent functionalities within the molecule allow for its transformation into various heterocyclic systems that form the core of many biologically active compounds. The dual nucleophilic (amino group) and electrophilic (nitrile group) nature of α-aminonitriles makes them ideal for constructing five-membered heterocycles like imidazoles and oxazoles, which are prevalent motifs in natural alkaloids and other complex metabolites. arkat-usa.org
While direct, multi-step total syntheses of specific complex natural products starting from this compound are often part of proprietary industrial processes, its role can be illustrated through the synthesis of key structural motifs. For instance, marine alkaloids of the lamellarin class, known for their potent cytotoxic and anti-cancer properties, feature a central pyrrole (B145914) core. nih.govmdpi.comnih.gov Synthetic strategies toward these complex pentacyclic structures often involve the construction of highly substituted pyrrole intermediates. mdpi.comresearchgate.net The chemical reactivity of this compound makes it a suitable precursor for creating such substituted heterocyclic systems, which can then be elaborated to achieve the total synthesis of these challenging natural product targets.
Table 1: Examples of Natural Product Scaffolds Accessible from α-Aminonitrile Precursors
| Natural Product Class | Core Heterocyclic Scaffold | Relevance of α-Aminonitrile Precursor |
|---|---|---|
| Lamellarin Alkaloids | Substituted Pyrrole | Provides a pathway to create the requisite multi-substituted pyrrole ring system. nih.govmdpi.comresearchgate.net |
| Indole Alkaloids | Indole/Pyrrole Derivatives | Can be used to construct fused heterocyclic systems common in this large class of natural products. arkat-usa.org |
Precursor for Optically Active Pharmaceutical Intermediates (as general chemical scaffolds)
In medicinal chemistry, the development of enantiomerically pure compounds is paramount, as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles. This compound serves as a valuable prochiral precursor for the synthesis of optically active pharmaceutical intermediates. Through asymmetric synthesis or chiral resolution, enantiomerically enriched derivatives of this compound can be obtained and converted into key chemical scaffolds for drug development.
A significant application lies in the synthesis of chiral 1,4-benzodiazepines, a class of compounds with widespread use as anxiolytics, anticonvulsants, and muscle relaxants. Chiral α-aminonitriles derived from amino acids can undergo a one-pot cyano reduction and reductive cyclization to yield stereocontrolled 5-phenyl-1,4-benzodiazepine scaffolds. This methodology provides an efficient and stereocontrolled route to novel chiral benzodiazepines, which are of great interest for developing drugs with improved therapeutic indices.
Furthermore, the hydrolysis of this compound leads to α-methyl-α-phenylglycine, a non-proteinogenic amino acid. This chiral scaffold is a key component in a variety of pharmaceutical agents, where the quaternary α-carbon imparts conformational rigidity to peptide-based drugs, enhancing their stability and biological activity.
Table 2: Pharmaceutical Scaffolds Derived from this compound
| Scaffold Class | Synthetic Utility | Therapeutic Area |
|---|---|---|
| Chiral 1,4-Benzodiazepines | Stereocontrolled synthesis from α-aminonitrile precursors. | CNS disorders (anxiety, epilepsy) |
| α-Methyl-α-phenylglycine Derivatives | Incorporation into peptides and small molecules to confer specific conformations. | Various, including metabolic disorders and oncology |
Role in the Synthesis of Non-Natural Amino Acids and Peptidomimetics
Non-natural amino acids are crucial tools in drug discovery and protein engineering, enabling the creation of peptides and proteins with enhanced stability, novel functions, and improved therapeutic properties. This compound is a direct and efficient precursor to the non-natural amino acid α-methyl-phenylalanine.
The synthesis is straightforward and involves the hydrolysis of the nitrile group to a carboxylic acid. This transformation can be achieved under either acidic or basic conditions. The resulting α-methyl-phenylalanine is an α,α-disubstituted amino acid, a class of compounds known to induce stable secondary structures (e.g., helices and β-turns) when incorporated into peptide chains. This conformational constraint is a key strategy in the design of peptidomimetics—molecules that mimic the structure and function of natural peptides but have improved pharmacological properties, such as resistance to enzymatic degradation.
The steric hindrance provided by the α-methyl group protects the adjacent peptide bonds from cleavage by proteases, thereby increasing the in vivo half-life of the peptide therapeutic. The incorporation of α-methyl-phenylalanine into peptide sequences has been a successful strategy for developing more robust and potent peptide-based drugs.
Reaction Scheme: Synthesis of α-Methyl-phenylalanine
Step 1: this compound Step 2: Hydrolysis (Acid or Base Catalyzed) Product: α-Methyl-phenylalanine
Application in the Design and Synthesis of Functional Organic Materials (e.g., Polymers, Ligands)
The unique chemical structure of this compound also lends itself to applications in materials science. Its derivatives can be used as monomers for the synthesis of novel polymers or as ligands for the formation of metal complexes with interesting catalytic or photophysical properties.
Amino acids and their derivatives are increasingly being used to create biocompatible and biodegradable polymers, such as poly(ester-urethane)s and polyamides. nih.govnih.gov By appropriately modifying this compound to introduce polymerizable functional groups, it can be incorporated into polymer backbones. For example, conversion of the nitrile to a carboxylic acid and the amine to a hydroxyl group would create a monomer suitable for polyester (B1180765) synthesis. The resulting polymers, containing the rigid phenyl and methyl groups, could exhibit unique thermal and mechanical properties.
Furthermore, the amino group and the nitrile nitrogen in this compound, or the amino and carboxylate groups in its hydrolyzed form (α-methyl-phenylalanine), can act as coordinating sites for metal ions. As bidentate or potentially tridentate ligands, these molecules can form stable complexes with transition metals. researchgate.netwikipedia.org Such complexes are being investigated for their applications in asymmetric catalysis, where the chiral environment provided by the ligand can induce enantioselectivity in chemical reactions. Research has demonstrated the synthesis of transition metal complexes (e.g., with Fe(II), Co(II), Ni(II), Cu(II)) using ligands derived from α-aminonitriles, forming octahedral complexes that show potential as catalysts or novel materials. researchgate.net
Use in Combinatorial Chemistry Libraries for Scaffold Diversity
Combinatorial chemistry is a powerful strategy used in drug discovery to rapidly generate large numbers of diverse molecules (libraries), which can then be screened for biological activity. The success of a combinatorial library depends heavily on the structural diversity of its constituent molecules. This compound is an excellent starting point for building such libraries due to its capacity to be converted into a wide variety of molecular scaffolds. nih.gov
The bifunctional nature of this α-aminonitrile allows it to participate in numerous cyclization and multicomponent reactions to produce a rich diversity of heterocyclic systems. arkat-usa.org By reacting this compound with different sets of reagents in a combinatorial fashion, libraries of imidazoles, oxazoles, thiohydantoins, and other ring systems can be synthesized. Each of these scaffolds can be further functionalized, leading to an exponential increase in the number of unique compounds. This "scaffold diversity" is crucial for exploring chemical space and increasing the probability of discovering novel drug leads. The use of α-aminonitriles as key building blocks allows for the efficient, parallel synthesis of compound libraries with significant structural and stereochemical complexity. unifi.itrsc.org
Table 3: Heterocyclic Scaffolds for Combinatorial Libraries from this compound
| Reagent Class | Resulting Heterocyclic Scaffold | Potential for Diversity |
|---|---|---|
| Isocyanates | Hydantoins, Ureas | Variation of the R-group on the isocyanate. arkat-usa.org |
| Carbon Disulfide/Isothiocyanates | Thiohydantoins | Variation of substituents. arkat-usa.org |
| Aldehydes/Ketones | Imidazoles, Oxazolines | Wide variety of commercially available carbonyl compounds. arkat-usa.org |
Utilization as a Source of Nitrile Carbon Atom or as a Catalyst/Initiator
In certain chemical transformations, α-aminonitriles like this compound can play more unusual roles beyond that of a simple building block. One such application is its use as a source for the nitrile carbon atom in a process known as transcyanation. arkat-usa.org Under specific reaction conditions, the cyano group can be transferred from the α-aminonitrile to another substrate, providing a method for cyanation that can be milder or more selective than using traditional, highly toxic cyanating agents like HCN or metal cyanides.
Additionally, there is evidence that α-aminonitriles can act as catalysts or initiators in certain reactions. arkat-usa.org For example, the basic amino group can catalyze base-mediated reactions. More intriguing is the potential for derivatives of this compound to act as radical initiators. A well-known analogue, 2,2′-azobisisobutyronitrile (AIBN), is a widely used radical initiator in polymer chemistry. While this compound itself is not a direct analogue, its structure provides a foundation for the synthesis of novel initiators where the phenyl group could modulate the initiator's reactivity and solubility.
These less common applications highlight the versatility of this compound, demonstrating its utility not only as a structural component but also as a reactive agent that can facilitate or enable other chemical transformations. arkat-usa.org
Emerging Research Frontiers and Future Perspectives
Novel Catalytic Systems for 2-Amino-2-phenylpropanenitrile Synthesis and Transformations
The primary route to this compound is the Strecker reaction, a multicomponent condensation of a ketone (acetophenone), an amine (ammonia), and a cyanide source. Modern research is heavily focused on developing catalytic systems that can perform this transformation with high efficiency and, crucially, with control over stereochemistry for producing chiral molecules.
Chiral Phosphoric Acids (CPAs): A significant area of development is the use of chiral Brønsted acids, particularly chiral phosphoric acids, as organocatalysts. rsc.orgrsc.org These catalysts are effective in promoting the asymmetric Strecker reaction. rsc.org For ketimines derived from ketones like acetophenone (B1666503), CPAs can facilitate the enantioselective addition of a cyanide source. The mechanism involves the formation of a chiral ion pair between the protonated imine and the conjugate base of the phosphoric acid, which effectively shields one face of the imine, directing the nucleophilic attack of the cyanide ion. libretexts.org This approach has led to the synthesis of various α-amino acids with high enantioselectivity. rsc.org
Thiourea-Based Organocatalysts: Chiral thiourea (B124793) derivatives have also emerged as powerful organocatalysts for asymmetric Strecker-type reactions. mdpi.com Their mode of action involves dual activation through hydrogen bonding, activating both the imine and the cyanide source to facilitate a stereocontrolled reaction.
Biocatalysis: The use of enzymes offers a green and highly selective alternative to traditional chemical catalysis. While the direct biocatalytic Strecker reaction for this compound is an area of ongoing research, enzymes like nitrilases are used for the enantioselective hydrolysis of aminonitriles to produce chiral α-amino acids. Furthermore, enzymes such as amine dehydrogenases could be employed in cascades to produce chiral amino alcohols from intermediates. nih.gov
| Catalyst Type | Key Features | Typical Conditions | Reported Enantiomeric Excess (ee) |
|---|---|---|---|
| Chiral Phosphoric Acids (CPAs) | Brønsted acid catalysis, forms chiral ion pairs. | Organic solvent, room temperature or below. | Often >90% for aldimines, developing for ketimines. rsc.orgmdpi.com |
| Chiral Thiourea Derivatives | Dual H-bond activation of imine and nucleophile. | Mild conditions, low catalyst loading. | Good to excellent ee for various imines. mdpi.com |
| Biocatalysts (e.g., Nitrilases) | High enantioselectivity, green reaction conditions. | Aqueous media, mild temperature and pH. | Can achieve >99% ee for specific substrates. nih.gov |
Flow Chemistry and Continuous Processing Methodologies
Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, is gaining significant traction as a method to improve the synthesis of chemical intermediates. researchgate.net For the synthesis of α-aminonitriles, microreactors offer substantial advantages over traditional batch processing. researchgate.net
The key benefits include superior control over reaction parameters such as temperature, pressure, and mixing, which is particularly important for exothermic reactions or those involving hazardous reagents like cyanide. The high surface-area-to-volume ratio in microreactors enhances heat and mass transfer, leading to faster reaction times, higher yields, and improved product purity. Continuous flow systems have been successfully used to synthesize various α-aminonitriles with excellent yields (>99.5%) and purity.
| Parameter | Batch Synthesis | Continuous Flow Synthesis |
|---|---|---|
| Safety | Higher risk due to large volumes of reagents. | Inherently safer with small reaction volumes. |
| Reaction Time | Hours to days. | Minutes to hours. |
| Yield & Purity | Variable, often requires extensive purification. | Generally higher yields and purity. |
| Scalability | Challenging, often requires process redesign. | Easier to scale by running the system for longer. |
Exploitation in Sustainable Chemistry and Green Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of this compound to minimize environmental impact. A primary focus is the replacement of hazardous organic solvents with more benign alternatives. Water is a highly desirable green solvent, and protocols for the Strecker reaction in aqueous media have been developed. nih.govscienceandtechnology.com.vn Using catalysts like pyridine-2-carboxylic acid in a water-ethanol mixture can lead to high yields and simplified product isolation. nih.gov
Another green approach is the use of catalyst-free conditions or recyclable catalysts. For instance, some multicomponent reactions for synthesizing related heterocyclic compounds can be performed efficiently in deep eutectic solvents (DESs), which are biodegradable and low-cost. mdpi.com The use of non-toxic cyanide sources is another critical area of research to enhance the safety and sustainability of the synthesis. nih.gov
| Solvent | Advantages | Challenges |
|---|---|---|
| Water | Non-toxic, non-flammable, inexpensive. nih.gov | Poor solubility of some organic substrates. |
| Ethanol/Water Mixtures | Improves substrate solubility, greener than pure organic solvents. nih.gov | May require separation post-reaction. |
| Deep Eutectic Solvents (DESs) | Biodegradable, low volatility, potential for catalyst recycling. mdpi.com | Higher viscosity can affect mixing and mass transfer. |
| Solvent-Free | Eliminates solvent waste, often faster reaction rates. | Not suitable for all reactions, potential for thermal runaway. |
Integration with Machine Learning for Reaction Prediction and Optimization
Machine learning (ML) and artificial intelligence (AI) are poised to revolutionize chemical synthesis by enabling the prediction of reaction outcomes and the optimization of reaction conditions. nih.gov For the synthesis of this compound, ML models can be trained on large datasets of Strecker reactions to predict yields and enantioselectivity under various conditions (e.g., different catalysts, solvents, temperatures).
Random forest models, a type of machine learning algorithm, have been successfully used to predict the performance of C-N cross-coupling reactions. nih.gov A similar approach could be applied to the asymmetric Strecker reaction. By inputting molecular descriptors of the ketone, amine, cyanide source, and catalyst, the model could predict the enantiomeric excess of the product. This predictive power would allow chemists to perform in silico screening of potential catalysts and conditions, significantly reducing the number of experiments required and accelerating the discovery of optimal synthetic routes.
| Input Parameters for ML Model | Predicted Outcome | Potential Impact |
|---|---|---|
| Catalyst structure, solvent properties, temperature, reactant concentrations. | Product Yield (%) and Enantiomeric Excess (ee %). | Rapid identification of optimal reaction conditions. |
| Molecular descriptors of novel, untested catalysts. | Predicted enantioselectivity. | Accelerated discovery of new, more effective catalysts. |
| Variations in substrate structure (e.g., substituted acetophenones). | Reaction success probability and expected yield. | Predicting the scope and limitations of a new catalytic system. |
Unexplored Reactivity Patterns and Derivatization Opportunities
This compound is a valuable bifunctional building block containing both a nucleophilic amino group and an electrophilic nitrile group. This dual reactivity makes it an excellent precursor for the synthesis of various five-membered heterocyclic compounds. arkat-usa.org
Imidazoles: The compound can be used in reactions to form substituted imidazoles, a core structure in many pharmaceuticals. rsc.orgorganic-chemistry.orgbaranlab.org
Oxazoles: Through cyclization reactions involving the amino and nitrile groups, various oxazole (B20620) derivatives can be synthesized. organic-chemistry.orgpharmaguideline.comnih.gov For example, reaction with an acylating agent followed by cyclodehydration can yield 2,5-disubstituted oxazoles.
Thiazoles: Similarly, reaction with a sulfur-containing reagent can lead to the formation of the thiazole (B1198619) ring, another important heterocyclic motif in medicinal chemistry. derpharmachemica.comorganic-chemistry.orgnih.gov
Future research will likely focus on exploring new cyclization strategies and multicomponent reactions starting from this compound to access novel and complex heterocyclic systems with potential biological activity. The development of one-pot procedures that leverage the inherent reactivity of this aminonitrile will be a key area of investigation. arkat-usa.org
| Target Heterocycle | General Synthetic Strategy | Potential Reagents |
|---|---|---|
| Imidazole (B134444) | Condensation with a C-N building block. rsc.org | Formamide, orthoesters. |
| Oxazole | Acylation followed by cyclodehydration. pharmaguideline.com | Acid chlorides, anhydrides. |
| Thiazole | Reaction with a sulfur-containing electrophile. derpharmachemica.com | Thioamides, α-haloketones. derpharmachemica.com |
Q & A
Q. Basic Research Focus
- NMR Spectroscopy : H and C NMR are critical for confirming the nitrile group (–CN) at δ ~110–120 ppm and the amino (–NH) protons at δ 1.5–2.5 ppm .
- IR Spectroscopy : Strong absorption bands at ~2200 cm (C≡N stretch) and ~3350 cm (N–H stretch) confirm functional groups .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] for CHN: expected m/z 161.1075) .
Advanced Consideration : For purity analysis, hyphenated techniques like LC-MS or GC-MS are recommended to detect trace impurities (<0.5%), particularly if the compound is used in pharmaceutical intermediates .
What safety protocols are essential when handling this compound in the laboratory?
Q. Basic Research Focus
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation .
- First Aid : In case of exposure, rinse skin with water for 15 minutes; seek medical attention if ingested .
- Storage : Keep in airtight containers at –20°C to prevent degradation .
Advanced Consideration : Conduct a risk assessment for large-scale reactions, including spill containment strategies and neutralization protocols for cyanide-containing byproducts .
How can this compound be utilized as a precursor in heterocyclic compound synthesis?
Advanced Research Focus
The nitrile group enables cyclization reactions to form pyrimidines or triazoles. For example:
- Pyrimidine Synthesis : React with guanidine under basic conditions to form 2-aminopyrimidine derivatives, monitored by TLC (eluent: ethyl acetate/hexane 1:1) .
- Catalytic Hydrogenation : Reduce the nitrile to an amine using Pd/C or Raney Ni, enabling access to β-amino alcohol derivatives .
Methodological Note : Optimize reaction stoichiometry and catalyst loading (e.g., 5% Pd/C) to minimize over-reduction side products .
How should researchers resolve contradictions in reported physicochemical data for this compound?
Advanced Research Focus
Discrepancies in melting points or solubility (e.g., polar vs. nonpolar solvents) may arise from polymorphic forms or residual solvents. Strategies include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
